molecular formula C24H18ClNO5 B4600668 3-BENZYL-6-CHLORO-4-METHYL-7-[(4-NITROPHENYL)METHOXY]-2H-CHROMEN-2-ONE

3-BENZYL-6-CHLORO-4-METHYL-7-[(4-NITROPHENYL)METHOXY]-2H-CHROMEN-2-ONE

Cat. No.: B4600668
M. Wt: 435.9 g/mol
InChI Key: QBRHZGCSJOFBJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Scientific Research Applications

3-BENZYL-6-CHLORO-4-METHYL-7-[(4-NITROPHENYL)METHOXY]-2H-CHROMEN-2-ONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BENZYL-6-CHLORO-4-METHYL-7-[(4-NITROPHENYL)METHOXY]-2H-CHROMEN-2-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

  • Formation of the Chromenone Core: : The chromenone core can be synthesized by reacting 4-methyl-7-hydroxy-2H-chromen-2-one with benzyl chloride in the presence of a base such as potassium carbonate. This reaction is typically carried out under reflux conditions in an organic solvent like dimethylformamide (DMF).

  • Introduction of the Chloro Group: : The chloro group can be introduced by treating the intermediate with thionyl chloride (SOCl2) in the presence of a catalyst such as pyridine. This reaction is usually performed at room temperature.

  • Attachment of the Nitrophenyl Group: : The final step involves the reaction of the intermediate with 4-nitrophenyl methanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). This reaction is typically carried out in an organic solvent like dichloromethane (DCM) at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-BENZYL-6-CHLORO-4-METHYL-7-[(4-NITROPHENYL)METHOXY]-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

  • Reduction: : Reduction of the nitro group to an amino group can be achieved using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

  • Substitution: : The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Corresponding oxidized products

    Reduction: Amino derivative

    Substitution: Substituted derivatives with amines or thiols

Mechanism of Action

The mechanism of action of 3-BENZYL-6-CHLORO-4-METHYL-7-[(4-NITROPHENYL)METHOXY]-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yloxy-phenyl-acetic acid methyl ester
  • 3-Methyl-4-nitrobenzyl alcohol
  • Ethyl 6-bromo-2-methyl-5-((4-nitrobenzyl)oxy)-1-benzofuran-3-carboxylate

Uniqueness

3-BENZYL-6-CHLORO-4-METHYL-7-[(4-NITROPHENYL)METHOXY]-2H-CHROMEN-2-ONE is unique due to the specific combination of functional groups, which imparts distinct chemical properties and potential applications. The presence of the nitrophenyl group, in particular, contributes to its potential biological activities and makes it a valuable compound for research and development.

Properties

IUPAC Name

3-benzyl-6-chloro-4-methyl-7-[(4-nitrophenyl)methoxy]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClNO5/c1-15-19-12-21(25)23(30-14-17-7-9-18(10-8-17)26(28)29)13-22(19)31-24(27)20(15)11-16-5-3-2-4-6-16/h2-10,12-13H,11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBRHZGCSJOFBJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC=C(C=C3)[N+](=O)[O-])CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-BENZYL-6-CHLORO-4-METHYL-7-[(4-NITROPHENYL)METHOXY]-2H-CHROMEN-2-ONE
Reactant of Route 2
Reactant of Route 2
3-BENZYL-6-CHLORO-4-METHYL-7-[(4-NITROPHENYL)METHOXY]-2H-CHROMEN-2-ONE
Reactant of Route 3
Reactant of Route 3
3-BENZYL-6-CHLORO-4-METHYL-7-[(4-NITROPHENYL)METHOXY]-2H-CHROMEN-2-ONE
Reactant of Route 4
Reactant of Route 4
3-BENZYL-6-CHLORO-4-METHYL-7-[(4-NITROPHENYL)METHOXY]-2H-CHROMEN-2-ONE
Reactant of Route 5
Reactant of Route 5
3-BENZYL-6-CHLORO-4-METHYL-7-[(4-NITROPHENYL)METHOXY]-2H-CHROMEN-2-ONE
Reactant of Route 6
3-BENZYL-6-CHLORO-4-METHYL-7-[(4-NITROPHENYL)METHOXY]-2H-CHROMEN-2-ONE

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